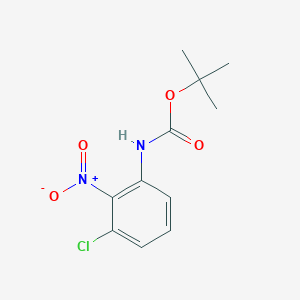

tert-Butyl-(3-Chlor-2-nitrophenyl)carbamat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl (3-chloro-2-nitrophenyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloro substituent, and a nitro group attached to a phenyl ring

Wissenschaftliche Forschungsanwendungen

Chemistry: tert-Butyl (3-chloro-2-nitrophenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a protecting group for amines in multi-step synthetic routes, allowing for selective reactions at other functional groups.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound for investigating the metabolism and toxicity of carbamate derivatives.

Medicine: tert-Butyl (3-chloro-2-nitrophenyl)carbamate has potential applications in medicinal chemistry as a precursor for the synthesis of pharmacologically active compounds. It can be used to develop new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and versatility make it a valuable building block for various chemical processes.

Wirkmechanismus

Mode of Action

It’s known that tert-butyl carbamate is used in palladium-catalyzed synthesis of n-boc-protected anilines . This suggests that the compound might interact with its targets through a similar mechanism, leading to the formation of N-Boc-protected anilines. The exact changes resulting from this interaction are subject to further investigation.

Biochemical Pathways

It’s known that tert-Butyl carbamate is involved in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . This suggests that the compound might affect similar biochemical pathways, but the downstream effects of these interactions need further exploration.

Result of Action

Given its involvement in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles , it can be hypothesized that the compound might have significant effects at the molecular and cellular levels.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-chloro-2-nitrophenyl)carbamate typically involves the reaction of 3-chloro-2-nitroaniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of tert-Butyl (3-chloro-2-nitrophenyl)carbamate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl (3-chloro-2-nitrophenyl)carbamate can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide.

Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide in aqueous solutions.

Major Products Formed:

Nucleophilic substitution: Substituted carbamates or thiocarbamates.

Reduction: 3-chloro-2-aminophenylcarbamate.

Hydrolysis: 3-chloro-2-nitroaniline and tert-butanol.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl (3-nitrophenyl)carbamate: Lacks the chloro substituent, resulting in different reactivity and biological activity.

tert-Butyl (4-chloro-2-nitrophenyl)carbamate: The position of the chloro substituent affects the compound’s chemical properties and interactions.

tert-Butyl (3-chloro-4-nitrophenyl)carbamate: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.

Uniqueness: tert-Butyl (3-chloro-2-nitrophenyl)carbamate is unique due to the specific arrangement of its functional groups. The combination of the tert-butyl, chloro, and nitro groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its reactivity and versatility distinguish it from other carbamate derivatives, allowing for selective modifications and targeted synthesis.

Biologische Aktivität

tert-Butyl (3-chloro-2-nitrophenyl)carbamate is a synthetic compound that has garnered attention in various fields, including medicinal chemistry and biological research. Its structural features, including the tert-butyl group, chloro substituent, and nitro group, contribute to its unique reactivity and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in enzyme studies, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of tert-Butyl (3-chloro-2-nitrophenyl)carbamate can be represented as follows:

This compound features:

- A tert-butyl group that enhances solubility and steric hindrance.

- A chloro substituent that can participate in nucleophilic substitution reactions.

- A nitro group that can undergo reduction to an amino group under specific conditions.

Enzyme Interaction

tert-Butyl (3-chloro-2-nitrophenyl)carbamate is utilized in studies involving enzyme-catalyzed reactions. It serves as a model compound for investigating the metabolism and toxicity of carbamate derivatives. Notably, it can inhibit certain enzymes involved in biochemical pathways, such as neuropathy target esterase (NTE), which is crucial for neuronal function and lipid metabolism .

Biochemical Pathways

The compound is involved in several significant biochemical pathways:

- Synthesis of N-Boc-protected anilines : This reaction is vital for creating intermediates in drug synthesis.

- Formation of tetrasubstituted pyrroles : These compounds are important in various biological applications due to their diverse biological activities.

Medicinal Chemistry

In medicinal chemistry, tert-butyl (3-chloro-2-nitrophenyl)carbamate acts as a precursor for synthesizing pharmacologically active compounds. Its ability to modify biological targets makes it a candidate for developing new drugs with improved efficacy and safety profiles. The compound's unique structure allows for selective modifications that can enhance therapeutic properties .

Agrochemical Industry

This compound is also utilized in the agrochemical sector for producing pesticides and herbicides. Its reactivity enables the formation of various agrochemical products that are essential for agricultural practices.

Case Studies and Research Findings

Several studies have investigated the biological activity of tert-butyl (3-chloro-2-nitrophenyl)carbamate:

- Enzyme Inhibition Studies : Research demonstrated that this compound could inhibit NTE activity, which is linked to delayed neurotoxicity caused by organophosphorus compounds. The inhibition mechanism involves binding to the active site of the enzyme, leading to functional impairment .

- Synthesis and Activity Correlation : A study explored the synthesis of derivatives based on this carbamate and evaluated their antiplasmodial activity against Plasmodium falciparum. The results indicated that structural modifications significantly impacted biological activity, highlighting the importance of substitution patterns in drug design .

- Deprotection Strategies : Another investigation focused on mild deprotection methods for N-Boc groups using oxalyl chloride. This study showcased the versatility of tert-butyl carbamates in synthetic chemistry, emphasizing their role in facilitating complex organic transformations while maintaining high yields .

Comparison with Related Compounds

The biological activity of tert-butyl (3-chloro-2-nitrophenyl)carbamate can be contrasted with similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| tert-Butyl (3-nitrophenyl)carbamate | Lacks chloro substituent | Different reactivity profile |

| tert-Butyl (4-chloro-2-nitrophenyl)carbamate | Chloro at different position | Variations in enzyme interaction |

| tert-Butyl (3-chloro-4-nitrophenyl)carbamate | Different substitution pattern | Altered pharmacological properties |

Eigenschaften

IUPAC Name |

tert-butyl N-(3-chloro-2-nitrophenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(15)13-8-6-4-5-7(12)9(8)14(16)17/h4-6H,1-3H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYCCHVOEJTXGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.